molecular formula C13H20N2O B2989992 2-amino-N-benzyl-N-ethylbutanamide CAS No. 1218604-65-9

2-amino-N-benzyl-N-ethylbutanamide

Cat. No. B2989992
CAS RN: 1218604-65-9
M. Wt: 220.316
InChI Key: RHQLEROLIAZCET-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-ethylbutanamide is a chemical compound with the CAS Number: 1218604-65-9 . It is used in various scientific and pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of 2-Amino-N-benzyl-N-ethylbutanamide is C13H20N2O. The molecular weight is 220.316. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC .

Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated that derivatives of 2-amino-N-benzyl-N-ethylbutanamide, specifically primary amino acid derivatives (PAADs) like N'-benzyl 2-substituted 2-amino acetamides, exhibit significant anticonvulsant activities. These compounds have been shown to outperform phenobarbital in established whole animal anticonvulsant models. The structural modifications at the 4'-N'-benzylamide site, particularly with electron-withdrawing groups, have been found to retain or enhance anticonvulsant activities. This suggests that 2-amino-N-benzyl-N-ethylbutanamide derivatives could represent a novel class of anticonvulsants (King et al., 2011).

Neuroprotective Effects

Further studies on 2-amino-N-benzyl-N-ethylbutanamide derivatives have explored their neuroprotective effects. For instance, certain N-(substituted benzothiazol-2-yl)amide derivatives synthesized from 2-amino-N-benzyl-N-ethylbutanamide structures have shown promising neuroprotective properties by reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), markers of oxidative stress and cell damage, respectively. This indicates their potential in protecting neuronal cells from damage or death, which is crucial in the context of neurological disorders or injuries (Hassan et al., 2012).

Mechanism of Action Exploration

The detailed exploration of the mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide derivatives has led to an understanding that these compounds' anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. This structural feature is distinct from other anticonvulsant drugs, suggesting a unique pathway or receptor interaction that could be leveraged for developing more effective treatments for seizure disorders. Such studies highlight the importance of structural components in medicinal chemistry and drug design, especially for neurological conditions (King et al., 2011).

properties

IUPAC Name

2-amino-N-benzyl-N-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQLEROLIAZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-N-ethylbutanamide

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